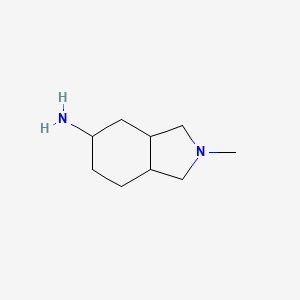
2-methyl-octahydro-1H-isoindol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-octahydro-1H-isoindol-5-amine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-octahydro-1H-isoindol-5-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-methyl-1H-isoindole-5-carbaldehyde using a palladium catalyst under hydrogen gas . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-methyl-octahydro-1H-isoindol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1H-isoindole-5-carbaldehyde or 2-methyl-1H-isoindole-5-carboxylic acid.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-substituted derivatives of this compound.
科学研究应用
2-methyl-octahydro-1H-isoindol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methyl-octahydro-1H-isoindol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on the target proteins, leading to modulation of their activity .
相似化合物的比较
Similar Compounds
2-methyl-octahydro-1H-isoindol-4-amine: A similar compound with a different position of the amine group.
2,3-dihydro-2-methyl-1H-isoindol-5-amine: A related compound with a different degree of saturation in the isoindoline ring.
Uniqueness
2-methyl-octahydro-1H-isoindol-5-amine is unique due to its specific structural features, such as the position of the methyl and amine groups.
生物活性
2-Methyl-octahydro-1H-isoindol-5-amine is a compound belonging to the isoindole family, characterized by its saturated structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is C11H15N, with a molecular weight of approximately 165.25 g/mol. The compound features a unique isoindole core, which allows for diverse interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites on proteins, modulating their activity and influencing cellular signaling pathways. This interaction may lead to changes in neurotransmitter release and receptor activation, which are crucial for its neuroprotective effects .
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Neuroprotective Effects :
- Studies indicate that derivatives of isoindoles exhibit neuroprotective properties, potentially beneficial in treating neurological disorders .
- Interaction studies show that the compound may bind to neurotransmitter receptors, influencing neurochemical pathways.
- Antimicrobial Activity :
-
Antioxidant Properties :
- Preliminary investigations have shown that isoindole derivatives can exhibit significant antioxidant activity, which may contribute to their protective effects in biological systems .
Case Studies and Research Findings
Several studies have explored the biological activity of isoindoles, including this compound:
属性
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h7-9H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBWVLMVXUPBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(CC2C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














